![molecular formula C28H27ClN4O3S B2760668 4-((2-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide CAS No. 1115323-67-5](/img/structure/B2760668.png)
4-((2-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an amine, a thioether, a quinazolinone, and a benzamide. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 5-chloro-2-methylphenyl group, for example, is a aromatic ring with a chlorine atom and a methyl group attached .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the amine group could participate in reactions with acids, while the thioether group could be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the amine and carbonyl groups could influence its solubility in water .Scientific Research Applications
Palladium-Catalyzed Domino Reactions
- Application : Synthesis of 4-phenylquinazolinones using a palladium-catalyzed domino reaction, involving N-benzylation, benzylic C-H amidation, and dehydrogenation in water (Hikawa et al., 2012).
Antimicrobial Activities
- Application : Synthesis of novel 1,2,4-triazole derivatives with antimicrobial activities, which could be related to the structural analogs of the compound (Bektaş et al., 2007).
Electrochemical Synthesis
- Application : Electrochemical reduction in an aprotic medium to synthesize similar compounds, demonstrating a method for creating complex molecular structures (Guirado et al., 2002).
Quinazoline Chemistry
- Application : Synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, indicating the compound's potential in creating complex quinazoline derivatives (Громачевская et al., 2017).
Synthesis of Quinazoline and Quinazoline-4-one Derivatives
- Application : Investigating the biological potentials of quinazoline derivatives, which can provide insights into the potential biological activities of the compound (Borik & Hussein, 2021).
One-Step Conversion Methods
- Application : One-step conversion of certain precursors to quinazoline derivatives, highlighting efficient synthetic pathways that might be applicable to the compound of interest (Mirallai et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[2-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN4O3S/c1-3-14-30-26(35)20-11-9-19(10-12-20)16-33-27(36)22-6-4-5-7-23(22)32-28(33)37-17-25(34)31-24-15-21(29)13-8-18(24)2/h4-13,15H,3,14,16-17H2,1-2H3,(H,30,35)(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXRYBWTXWGOHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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